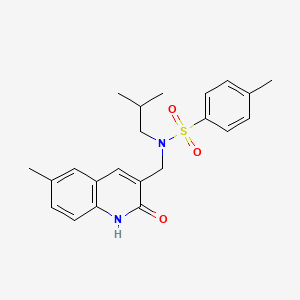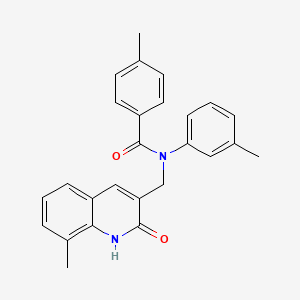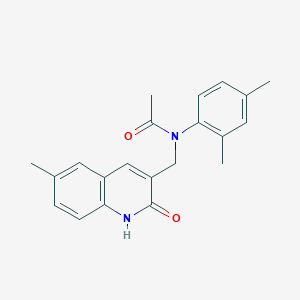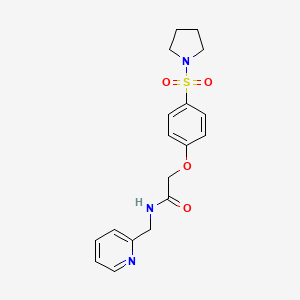
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MOPAN and has been synthesized through various methods.
作用机制
The mechanism of action of MOPAN is not fully understood. However, studies have suggested that MOPAN may inhibit bacterial and fungal growth by disrupting the cell wall or membrane. MOPAN has also been shown to bind to metal ions such as copper and iron, which may explain its potential use as a fluorescent probe for metal ion detection. The mechanism of action of MOPAN as a photosensitizer in photodynamic therapy is based on the generation of reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
MOPAN has been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine its toxicity profile and potential side effects. MOPAN has also been shown to have antioxidant properties and may have potential applications in the prevention and treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
MOPAN has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. MOPAN is also stable under various conditions, making it suitable for long-term storage. However, MOPAN has some limitations. Its low solubility in water may limit its potential applications in aqueous environments. In addition, further studies are needed to determine the optimal concentration and exposure time for MOPAN in different experimental settings.
未来方向
There are several future directions for research on MOPAN. One potential direction is to further investigate its antibacterial and antifungal properties and its potential use as a therapeutic agent for bacterial and fungal infections. Another potential direction is to explore its potential as a fluorescent probe for metal ion detection in biological systems. In addition, further studies are needed to determine the optimal conditions for its use as a photosensitizer in photodynamic therapy for cancer treatment. Finally, more research is needed to determine its toxicity profile and potential side effects in vivo.
合成方法
The synthesis of MOPAN can be achieved through various methods. One of the most commonly used methods is the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 2-nitro-N-phenethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method yields MOPAN with a high degree of purity and is suitable for large-scale production.
科学研究应用
MOPAN has potential applications in various fields of scientific research. It has been studied for its antibacterial and antifungal properties and has shown promising results in inhibiting the growth of bacteria and fungi. MOPAN has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. In addition, MOPAN has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
属性
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-12-19-17(24-20-12)14-7-8-15(16(11-14)21(22)23)18-10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGVAVZQTBQFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

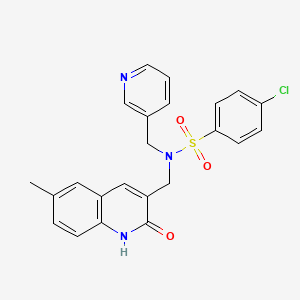
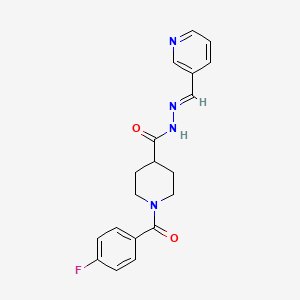

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7689148.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7689152.png)


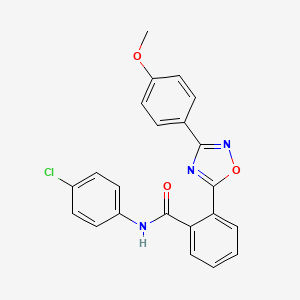

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7689193.png)
